molecular formula C14H12N2O2S B14376735 3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one CAS No. 90180-53-3

3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one

Cat. No.: B14376735
CAS No.: 90180-53-3
M. Wt: 272.32 g/mol
InChI Key: WQOVNZWBCMYDNT-UHFFFAOYSA-N
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Description

3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The unique structure of this compound makes it a subject of interest for researchers exploring new pharmacological agents and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one involves a one-pot reaction using morpholine-4-carbothioamide, aldehyde, and chloroacetyl chloride as starting materials. This reaction is typically carried out in a microwave oven with the presence of a solid base such as magnesium oxide (MgO) in ethanol as a solvent . The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave-assisted synthesis and eco-friendly solvents like ethanol ensures a more sustainable and efficient production process . The purification of the final product is often achieved without the use of polluting solvents, making the process environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one is unique due to its indeno-thiazole structure, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

90180-53-3

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

3-morpholin-4-ylindeno[1,2-c][1,2]thiazol-4-one

InChI

InChI=1S/C14H12N2O2S/c17-13-10-4-2-1-3-9(10)12-11(13)14(19-15-12)16-5-7-18-8-6-16/h1-4H,5-8H2

InChI Key

WQOVNZWBCMYDNT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C(=NS2)C4=CC=CC=C4C3=O

Origin of Product

United States

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